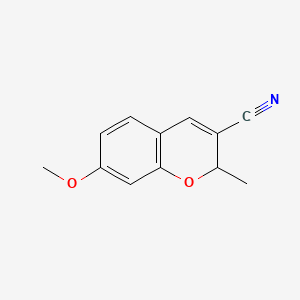
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile: is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-2-methyl-2H-1-benzopyran.
Nitrile Formation:
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, leading to the formation of 7-hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine group, resulting in the formation of 7-methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: 7-Hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.
Reduction: 7-Methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Benzopyran derivatives, including 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile, have been studied for their biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological targets.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory or oxidative pathways.
Receptor Binding: Binding to receptors that regulate cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: Modulating signal transduction pathways to achieve desired biological outcomes.
Comparison with Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one:
7-Methoxy-2H-1-benzopyran-2-one, 6-(3-methyl-2-butenyl)-:
7-Methyl-2H-1-benzopyran-2-one: This compound has a methyl group instead of a methoxy group at the 7th position.
Uniqueness: 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility in synthetic chemistry and its potential as a bioactive molecule.
Properties
CAS No. |
59528-34-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-3-4-11(14-2)6-12(9)15-8/h3-6,8H,1-2H3 |
InChI Key |
YXIHLMRVNFJZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


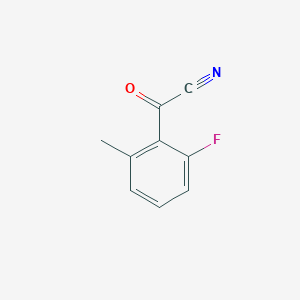
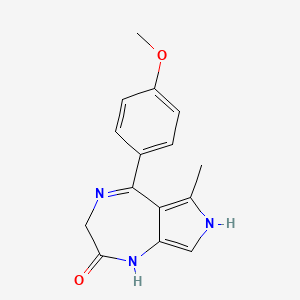
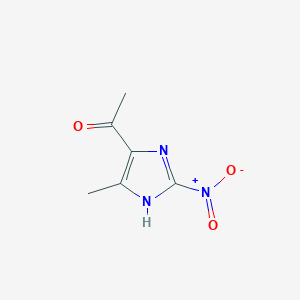
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
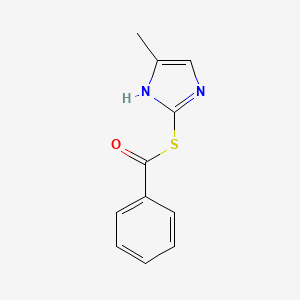
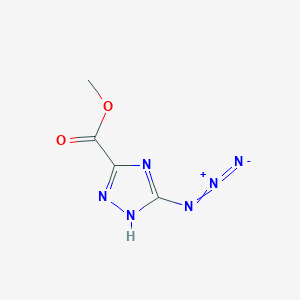
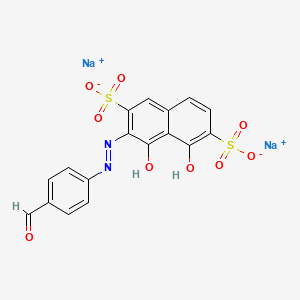
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
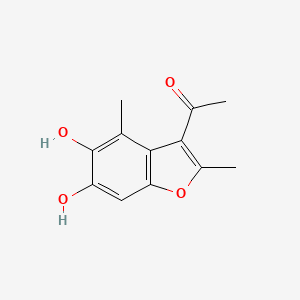
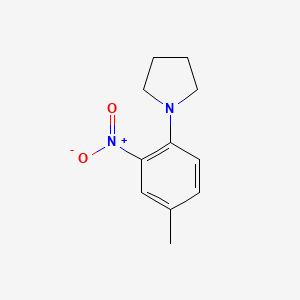
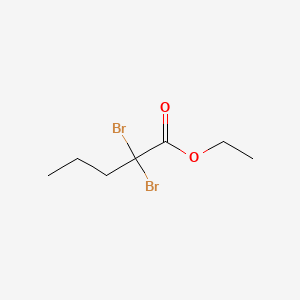
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
